3-phenylprop-2-enoate

描述

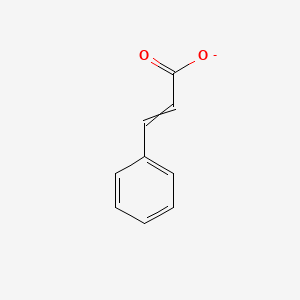

3-Phenylprop-2-enoate, also known as cinnamate, is an α,β-unsaturated ester with the molecular formula C₉H₇O₂⁻ (or C₉H₈O₂ in its protonated form). It is characterized by a conjugated system comprising a benzene ring and a propenoate group, typically in the trans (E) configuration. This compound is a key structural motif in natural and synthetic chemistry, serving as a precursor in flavoring agents (e.g., phenethyl cinnamate ), pharmaceuticals (e.g., antimicrobial and anticancer derivatives ), and enzymatic substrates (e.g., decarboxylation by phenacrylate decarboxylase ). Its reactivity arises from the electron-deficient α,β-unsaturated carbonyl system, enabling Michael additions, cycloadditions, and polymerizations.

属性

分子式 |

C9H7O2- |

|---|---|

分子量 |

147.15 g/mol |

IUPAC 名称 |

3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1 |

InChI 键 |

WBYWAXJHAXSJNI-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-] |

产品来源 |

United States |

准备方法

The synthesis of 3-phenylprop-2-enoate involves several steps and specific reaction conditions. One of the common synthetic routes includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.

化学反应分析

3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

3-phenylprop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .

作用机制

The mechanism of action of 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

相似化合物的比较

Comparison with Structural Analogs

Functional Group Modifications

3-Phenylprop-2-enoic Acid

- Structure : Carboxylic acid form (C₉H₈O₂).

- Properties : Higher solubility in polar solvents compared to esters due to hydrogen bonding. Reacts as an acid in decarboxylation reactions, producing styrene via phenacrylate decarboxylase (EC 4.1.1.102) .

- Applications : Intermediate in polymer and pharmaceutical synthesis.

3-Phenylprop-2-enoyl Chloride

Ester Derivatives

Ethyl (2E)-3-Phenylprop-2-enoate

- Structure : Ethyl ester (C₁₁H₁₂O₂).

- Properties: Boiling point ~265°C; used as a flavoring agent (FEMA No. 103-53-7) .

- Comparison : Simpler ester with lower molecular weight (176.21 g/mol) than phenethyl derivatives, affecting volatility and odor profile .

2-Phenylethyl (E)-3-Phenylprop-2-enoate (Phenethyl Cinnamate)

- Structure : Phenethyl ester (C₁₇H₁₆O₂).

- Properties : Larger molecular weight (270.28 g/mol) contributes to higher viscosity and lower volatility. Used in perfumery and food flavoring (CAS 103-53-7) .

- Comparison : Extended aromatic system enhances UV absorption, relevant in photostability studies .

Quinolin-8-yl 3-Phenylprop-2-enoate

Substituted Derivatives

Ethyl-(E)-2-Cyano-3-(4-Methoxyphenyl)-2-propenoate

- Structure: Cyano and methoxy substituents (C₁₃H₁₃NO₃).

- Properties: Electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in cycloadditions. Methoxy group improves solubility in organic solvents .

- Comparison : Distinct FT-IR peaks at 1718 cm⁻¹ (ester C=O) and 1582 cm⁻¹ (C≡N) aid analytical differentiation .

3-Phenylprop-2-enyl this compound

- Structure : Diester (C₁₈H₁₄O₄).

- Properties : Higher melting point due to symmetrical structure. Isolated from fungal extracts (e.g., Entoloma nubigenum), showing antimicrobial activity .

- Comparison : Dual ester groups reduce volatility but increase lipophilicity, enhancing membrane permeability in biological systems .

Data Tables

Table 1: Physical and Chemical Properties of Select Derivatives

Table 2: Substituent Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。